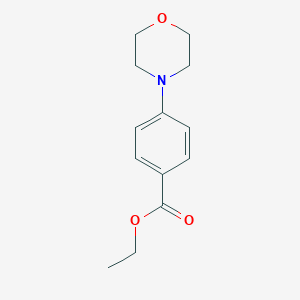

Ethyl 4-morpholinobenzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Ethyl 4-morpholinobenzoate involves reactions that yield it as a product under specific conditions. For instance, Ethyl azidoformate reacts rapidly with morpholine to give morpholinium azide and 4-(ethoxycarbonyl)morpholine in good yields. This reaction showcases the reactivity of morpholine derivatives with azidoformates, leading to Ethyl 4-morpholinobenzoate derivatives (T. Tsuchida et al., 1980). Additionally, reactions involving 4-(2-chloroethyl)morpholine hydrochloride with ArTe− and Te2− generated in situ under N2 atmosphere have resulted in novel morpholine derivatives, demonstrating the versatility of Ethyl 4-morpholinobenzoate's synthesis pathway (A. Singh et al., 2000).

Molecular Structure Analysis

The molecular structure of Ethyl 4-morpholinobenzoate derivatives has been characterized using various spectroscopic methods. For instance, NMR, IR, and Mass spectral studies, along with single crystal X-ray diffraction, have been utilized to characterize the structure of synthesized morpholine derivatives, confirming their expected configurations and providing detailed insights into their molecular geometry (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Ethyl 4-morpholinobenzoate participates in various chemical reactions that highlight its reactivity and potential for creating complex molecules. For example, its reaction with benzylideneanilines in acetic acid has been shown to yield hexahydro-4-aza-s-indacene derivatives, indicating its utility in synthesizing complex heterocyclic compounds (Yujiro Nomura et al., 1978).

Wissenschaftliche Forschungsanwendungen

Synthesis Processes

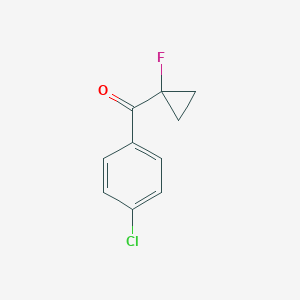

Ethyl 4-morpholinobenzoate is used in various synthesis processes. For example, it is an intermediate in the synthesis of antiobesity agents like rimonabant. This synthesis involves enamination and condensation processes, as demonstrated in the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate (Hao, 2007).

Chemical Reactions

Ethyl 4-morpholinobenzoate is involved in reactions forming various compounds. For instance, Ethyl azidoformate reacts with morpholine to produce morpholinium azide and 4-(ethoxycarbonyl)morpholine (Tsuchida, Koyama, Mitani, & Takeuchi, 1980). This illustrates its versatility in forming diverse chemical structures.

Catalytic Applications

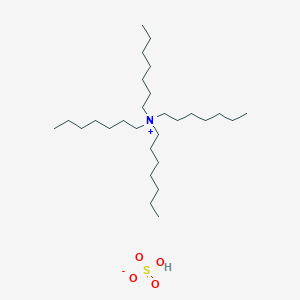

In catalytic applications, morpholine triflate, a derivative of ethyl 4-morpholinobenzoate, is used as a Lewis acid catalyst. This catalyst facilitates one-pot, four-component reactions to synthesize dihydropyrano[2,3-c]pyrazoles, which are typically catalyzed by organic alkalis (Zhou, Li, & Su, 2016).

Material Science

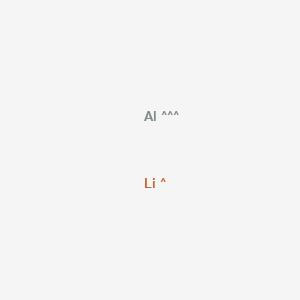

Ethyl 4-morpholinobenzoate plays a role in material science as well. It is used in the synthesis of self-assembling polymeric mixed donor (O/N)N-ethylmorpholine adducts of alane (AlH3). These polymers demonstrate a range of bonding modes, including unprecedented mono Al···H hydride bridging (Andrews, Raston, Skelton, & White, 1997).

Pharmaceutical Research

In pharmaceutical research, ethyl 4-morpholinobenzoate is utilized in synthesizing intermediates for drugs like aurora 2 kinase inhibitors. This involves one-pot, three-component Wittig–SNAr reactions starting from haloaromatic aldehydes and secondary amines (Xu, Zhai, Feng, Liu, Zhao, & Yu, 2015).

Environmental Applications

Additionally, its derivatives, such as morpholine-functionalized polycarbonate hydrogels, are used for heavy metal ion sequestration. These hydrogels demonstrate stimuli-responsive properties towards pH and can effectively retain lead ions from aqueous solutions (Kawalec, Dove, Mespouille, & Dubois, 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-13(15)11-3-5-12(6-4-11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZDMLRNYDAKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376968 | |

| Record name | Ethyl 4-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-morpholinobenzoate | |

CAS RN |

19614-15-4 | |

| Record name | Ethyl 4-(4-morpholinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19614-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

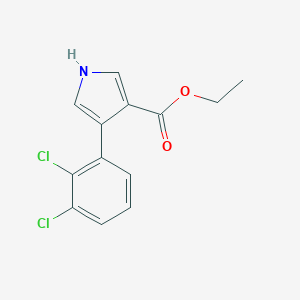

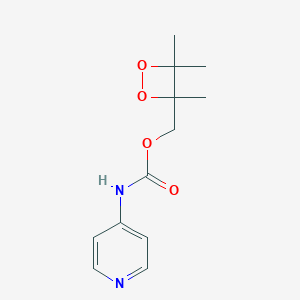

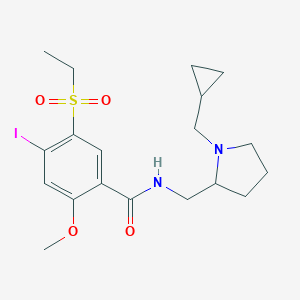

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)